20-Fold Increase in Overall Yield Achieved by Avoiding Z/E Isomer Separation
A direct head-to-head comparison of synthetic routes for the pharmaceutical intermediate rilzabrutinib demonstrates the quantifiable advantage of employing an exclusively E-configured cyanoacrylic acid intermediate. The reported route, which utilized the E-cyanoacrylic acid, contrasted sharply with Sanofi's medicinal chemistry route that required separation of Z/E isomer mixtures [1].
| Evidence Dimension | Overall Process Yield |
|---|---|
| Target Compound Data | 20-fold increase in overall yield (relative to baseline) |
| Comparator Or Baseline | Sanofi's medicinal chemistry route requiring Z/E isomer separation |
| Quantified Difference | 20-fold increase |
| Conditions | Multi-step synthesis of rilzabrutinib via amide formation with pyrazolopyrimidine-piperidine |
Why This Matters
This data demonstrates that procuring the specific E-isomer eliminates a major process bottleneck, leading to a quantifiable and substantial improvement in overall synthetic efficiency and cost-effectiveness.
- [1] Wei, D., et al. (2025). An Alternative Synthetic Route to Rilzabrutinib via an E-Configured Cyanoacrylic Acid Intermediate. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.5c01436 View Source
